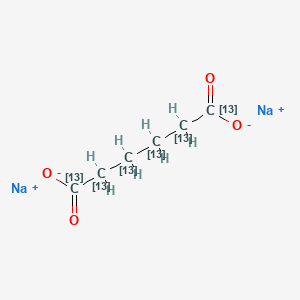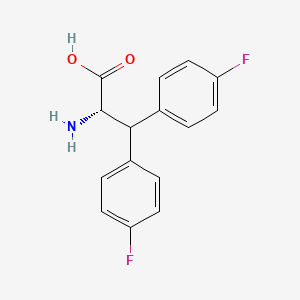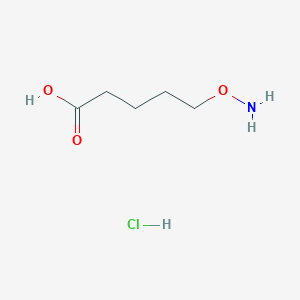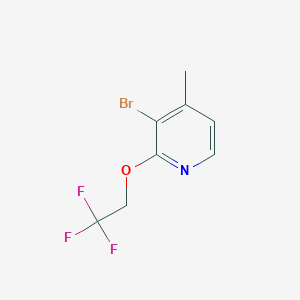
disodium;(1,2,3,4,5,6-13C6)hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium adipate is typically prepared by reacting adipic acid with sodium hydroxide. The reaction proceeds as follows:
C6H10O4 (adipic acid) + 2 NaOH → Na2C6H8O4 (disodium adipate) + 2 H2O
This reaction is carried out under controlled conditions to ensure complete neutralization of adipic acid .
Industrial Production Methods
In industrial settings, the production of disodium adipate involves large-scale neutralization of adipic acid with sodium hydroxide. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and mixing rates .
Análisis De Reacciones Químicas
Types of Reactions
Disodium adipate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Under specific conditions, it can be reduced to form other compounds.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of disodium adipate can yield different carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Disodium adipate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It serves as a metabolic tracer in studies involving metabolic pathways and processes.
Medicine: It is used in the formulation of pharmaceuticals and as a buffering agent in medical preparations.
Industry: It is employed in the production of polymers, resins, and other industrial products.
Mecanismo De Acción
The mechanism of action of disodium adipate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. It achieves this by neutralizing acids and bases, thereby stabilizing the pH. The molecular targets and pathways involved include interactions with hydrogen ions (H+) and hydroxide ions (OH-) in solution .
Comparación Con Compuestos Similares
Similar Compounds
Sodium succinate: Another sodium salt of a dicarboxylic acid, used similarly as a buffering agent.
Sodium citrate: A sodium salt of citric acid, commonly used in food and pharmaceutical industries.
Sodium tartrate: A sodium salt of tartaric acid, used in various industrial applications.
Uniqueness
Disodium adipate is unique in its specific buffering capacity and its role in the production of certain polymers and resins. Its isotopic labeling (13C6) makes it particularly valuable in metabolic studies and tracer experiments .
Propiedades
Fórmula molecular |
C6H8Na2O4 |
|---|---|
Peso molecular |
196.06 g/mol |
Nombre IUPAC |
disodium;(1,2,3,4,5,6-13C6)hexanedioate |
InChI |
InChI=1S/C6H10O4.2Na/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1+1,2+1,3+1,4+1,5+1,6+1;; |
Clave InChI |
KYKFCSHPTAVNJD-MABOOHTNSA-L |
SMILES isomérico |
[13CH2]([13CH2][13CH2][13C](=O)[O-])[13CH2][13C](=O)[O-].[Na+].[Na+] |
SMILES canónico |
C(CCC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13908023.png)






